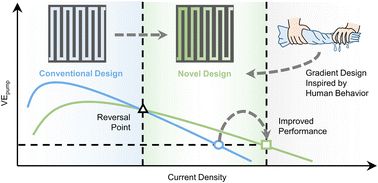In-plane gradient design of flow fields enables enhanced convections for redox flow batteries
Energy Advances Pub Date: 2023-10-13 DOI: 10.1039/D3YA00365E
Abstract
In the realm of redox flow batteries, the flow field plays a vital role in influencing the overall performances of the redox flow batteries. Inspired by human behavior, an in-plane gradient flow field design featuring a gradient decrease in channel width from the inlet to the outlet is proposed in this work. A three-dimensional multi-physical simulation model was utilized to investigate the transport behaviors and overall battery performance associated with novel flow field configurations. It was indicated that the novel in-plane gradient design can enhance the under-rib convections of the electrolyte in the downstream regions near the outlet, leading to improved uniformity of the active species’ distribution over porous electrodes. Consequently, this enhancement substantially reduces concentration polarization losses of redox flow batteries. The maximum power density and rated current density of the proposed design are 553.2 mW cm−2 and 270.1 mA cm−2, which are 74.5 mW cm−2 and 8.3 mA cm−2 higher than conventional design. These results substantiate the benefits of employing the proposed flow field for achieving high-performance battery designs. Meanwhile, due to its straightforward, efficient, and easily scalable design mechanism, this novel flow field shows great promise for engineering applications of redox flow batteries.


Recommended Literature
- [1] Packing density of HS(CH2)nCOOH self-assembled monolayers†
- [2] pH switchable and fluorescent ratiometric squarylium indocyanine dyes as extremely alkaline solution sensors†
- [3] The Preparation of Chitin Oligosaccharides
- [4] Results report of apatite fission-track analysis by LA-ICP-MS and its comparison with the conventional external detector method of dating†
- [5] Dendrimer modified magnetic iron oxide nanoparticle/DNA/PEI ternary magnetoplexes: a novel strategy for magnetofection
- [6] Reply to Comment on “Multimodal coupling of optical transitions and plasmonic oscillations in rhodamine B modified gold nanoparticles” by I. Blakey†
- [7] Notes from the Reports of Public Analysts
- [8] Structural variations in metal complexes of a tertiary α-hydroxyoxime†
- [9] A band-gap-graded CZTSSe solar cell with 12.3% efficiency†
- [10] Dinuclear manganese alkoxide complexes as catalysts for C–N bond cleavage of simple tertiary N,N-dialkylamides to give esters†

Journal Name:Energy Advances
Research Products
-
CAS no.: 112695-98-4
-
CAS no.: 16200-52-5









